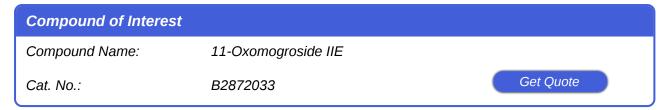


Spectroscopic Profile of 11-Oxomogroside IIE: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **11-Oxomogroside IIE**, a triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo). The following sections detail its mass spectrometry and nuclear magnetic resonance (NMR) data, along with the experimental protocols utilized for their acquisition. This information is critical for the identification, characterization, and further investigation of this natural compound in drug discovery and development.

Mass Spectrometry Data

High-resolution mass spectrometry using Electrospray Ionization Time-of-Flight (ESI-TOF) has been employed to determine the molecular formula of **11-Oxomogroside IIE**.

lon	Observed m/z	Molecular Formula	Calculated m/z	Error (ppm)
[M-H] ⁻	799.4738	C42H72O14	799.4844	-1.6

Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of **11-Oxomogroside IIE** has been achieved through extensive 1D and 2D NMR spectroscopy. The ¹H and ¹³C NMR chemical shifts are summarized below.



¹H NMR Spectroscopic Data (500 MHz, CD₃OD)



Position	δΗ (ррт)	Multiplicity	J (Hz)
Aglycone			
1	1.42, 2.05	m	
2	1.70, 1.85	m	
3	3.25	dd	11.5, 4.5
5	5.65	dd	5.5, 2.5
7	1.55, 2.20	m	
12	1.80, 2.10	m	
13	1.88	m	
14	1.05	S	
15	1.35, 1.95	m	
16	1.45, 1.90	m	
17	1.50	m	
18	0.90	S	
19	1.02	S	
20	1.65	m	
21	0.95	d	6.5
22	1.25, 1.50	m	
23	3.80	m	
24	3.40	m	
26	1.20	s	
27	1.22	s	
30	0.85	s	
Glc I (C-3)			



1'	4.55	d	7.5
2'	3.20	m	
3'	3.40	m	-
4'	3.30	m	-
5'	3.45	m	-
6'	3.70, 3.90	m	-
Glc II (C-24)			-
1"	4.45	d	8.0
2"	3.15	m	
3"	3.35	m	-
4"	3.25	m	-
5"	3.40	m	-
6"	3.65, 3.85	m	<u> </u>

¹³C NMR Spectroscopic Data (125 MHz, CD₃OD)



Position	δС (ррт)	Position	δС (ррт)
Aglycone	Glc I (C-3)		
1	39.5	1'	105.5
2	28.0	2'	75.0
3	89.0	3'	78.0
4	40.0	4'	71.5
5	142.0	5'	77.5
6	122.0	6'	62.5
7	41.0	Glc II (C-24)	
8	40.5	1"	104.5
9	50.0	2"	74.5
10	38.0	3"	77.0
11	211.0	4"	71.0
12	48.0	5"	77.0
13	49.0	6"	62.0
14	51.0		
15	34.0	_	
16	29.0	_	
17	52.0	-	
18	16.0	_	
19	19.0	-	
20	36.0	_	
21	18.0	-	
		_	



23	68.0
24	78.0
25	72.0
26	29.5
27	30.0
28	28.5
29	17.0
30	25.0

Experimental Protocols NMR Spectroscopy

NMR spectra were acquired on a Bruker Avance 500 MHz instrument equipped with either a 2.5 mm inverse probe or a 5 mm broadband probe.[1] Samples of **11-Oxomogroside IIE** (approximately 1.4-2 mg) were dissolved in deuterated methanol (CD $_3$ OD, 130-150 µL).[1] The solvent signals were used as internal references for 1 H (δ H 3.30 ppm) and 13 C (δ C 49.0 ppm) chemical shifts.[1] The complete assignment of proton and carbon signals was achieved through a combination of 1D (1 H, 13 C) and 2D NMR experiments, including COSY, HSQC-DEPT, HMBC, and NOESY.[1]

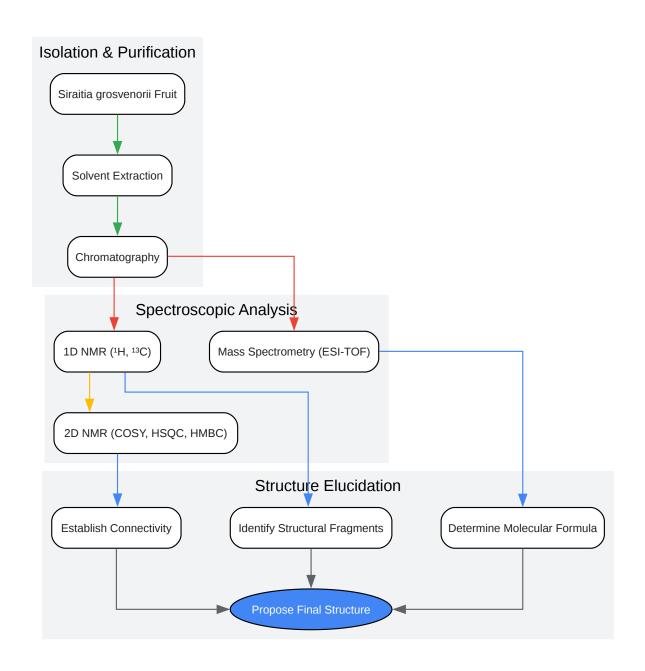
Mass Spectrometry

The mass spectral data for **11-Oxomogroside IIE** was obtained using an ESI-TOF mass spectrometer.[1] The analysis in negative ion mode revealed a prominent [M-H]⁻ ion, which was used for the accurate mass measurement and subsequent determination of the molecular formula.[1]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **11-Oxomogroside IIE**, from isolation to structure elucidation.





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Caption: Workflow for the isolation and structural elucidation of 11-Oxomogroside IIE.



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References

- 1. iosrphr.org [iosrphr.org]
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